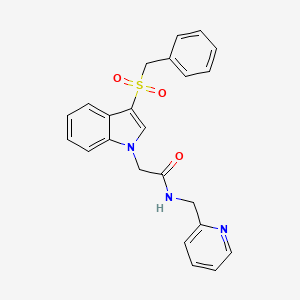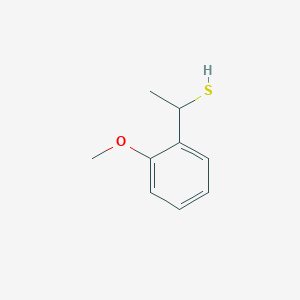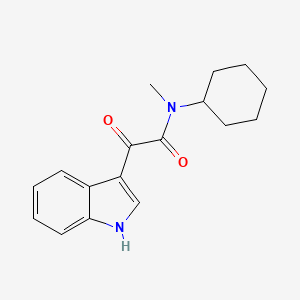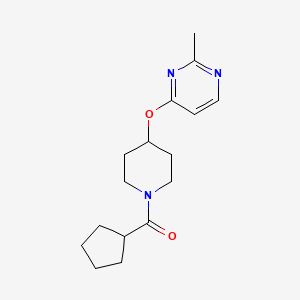
环戊基(4-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a cyclopentanecarbonyl group attached to a piperidine ring, which is further linked to a pyrimidine ring through an oxygen atom. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
Target of action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in signal transduction pathways within cells .
Mode of action
These compounds often work by binding to the active site of their target protein, inhibiting its function. This can lead to changes in the signal transduction pathways within the cell .
Biochemical pathways
The exact pathways affected would depend on the specific protein target of the compound. For example, if the compound targets a protein involved in cell growth and proliferation, it could affect pathways related to these processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a protein involved in cell growth, it could potentially slow down or stop the growth of cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules or compounds .
生化分析
Biochemical Properties
The biochemical properties of Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone are not fully understood. It is known that it is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is not well understood. It is known that a variety of boron reagents have been developed for the Suzuki–Miyaura coupling process, with properties that have been tailored for application under specific conditions . This suggests that Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting cyclopentanone with piperidine under acidic conditions to form 1-cyclopentanecarbonylpiperidine.
Attachment of the Pyrimidine Ring: The piperidine intermediate is then reacted with 2-methylpyrimidine-4-ol in the presence of a suitable base, such as potassium carbonate, to form the desired compound through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- 4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]benzonitrile
- 4-[(1-methylpiperidin-4-yl)oxy]aniline
- 2-(1-cyclopentanecarbonylpiperidin-4-yl)acetic acid
Uniqueness
4-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]-2-methylpyrimidine is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
cyclopentyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-17-9-6-15(18-12)21-14-7-10-19(11-8-14)16(20)13-4-2-3-5-13/h6,9,13-14H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNISWLTDYVCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)
![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)
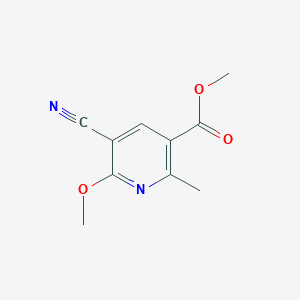
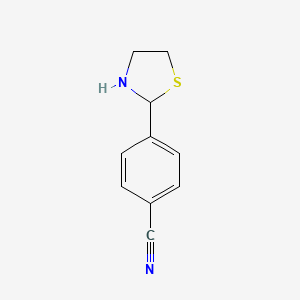
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2566799.png)
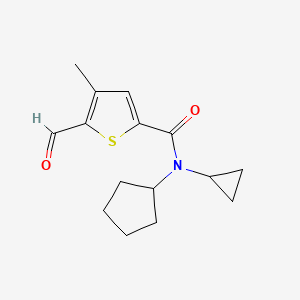
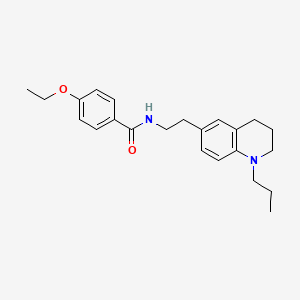
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
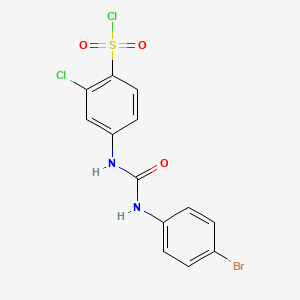
![2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B2566805.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
